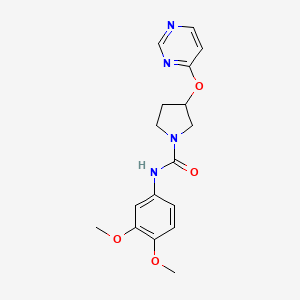![molecular formula C13H17N3O2 B6427578 (2E)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]but-2-en-1-one CAS No. 2035006-82-5](/img/structure/B6427578.png)
(2E)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]but-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]but-2-en-1-one, also known as (2E)-1-((4-pyrimidinyl)oxy)piperidine-1-but-2-en-1-one, is a synthetic organic compound with a wide range of applications in scientific research. Its chemical structure consists of a but-2-en-1-one molecule substituted with a piperidine and a pyrimidine ring. This compound has been studied for its potential as a therapeutic agent, as well as for its use in biochemical and physiological experiments.
Mécanisme D'action
The mechanism of action of (2E)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]but-2-en-1-one is not yet fully understood. However, it is believed that this compound has the ability to interact with the active sites of cytochrome P450 enzymes, leading to a modulation of their activity. This could potentially lead to an increased or decreased metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, this compound has been studied for its potential to modulate the activity of cytochrome P450 enzymes, which could potentially lead to changes in the metabolism of drugs and other compounds. In addition, this compound has been studied for its potential to modulate the activity of other enzymes involved in the metabolism of drugs and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2E)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]but-2-en-1-one in lab experiments include its relatively low cost and ease of synthesis. In addition, this compound has a wide range of potential applications in scientific research, making it a useful tool for researchers. However, the mechanism of action of this compound is not yet fully understood, making it difficult to predict its effects in a given experiment.
Orientations Futures
The potential future directions for (2E)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]but-2-en-1-one include further study of its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, this compound could be used in further studies of the effects of pyrimidine-based compounds on the activity of enzymes involved in the metabolism of drugs and other compounds. Finally, this compound could be used in further studies of the potential to modulate the activity of cytochrome P450 enzymes and other enzymes involved in the metabolism of drugs and other compounds.
Méthodes De Synthèse
(2E)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]but-2-en-1-one can be synthesized by a reaction between ethyl (2E)-1-((4-pyrimidinyl)oxy)piperidine-1-but-2-en-1-ate and acetic anhydride in the presence of pyridine. This reaction yields this compound as a white solid. The reaction mechanism involves the nucleophilic addition of the pyridine to the acetic anhydride, followed by a condensation reaction with the ethyl (2E)-1-((4-pyrimidinyl)oxy)piperidine-1-but-2-en-1-ate.
Applications De Recherche Scientifique
(2E)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]but-2-en-1-one has been studied for its potential as a therapeutic agent. It has been used in studies of the effects of pyrimidine-based compounds on the activity of enzymes involved in the metabolism of drugs and other compounds. In addition, this compound has been studied for its potential to modulate the activity of the cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.
Propriétés
IUPAC Name |
(E)-1-(3-pyrimidin-4-yloxypiperidin-1-yl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-2-4-13(17)16-8-3-5-11(9-16)18-12-6-7-14-10-15-12/h2,4,6-7,10-11H,3,5,8-9H2,1H3/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVBCRGHRHIBOP-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCCC(C1)OC2=NC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCCC(C1)OC2=NC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-difluoro-N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]benzamide](/img/structure/B6427496.png)
![2-(4-fluorophenoxy)-N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]acetamide](/img/structure/B6427504.png)
![N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6427506.png)
![N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B6427515.png)
![1,3-dimethyl-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B6427520.png)
![4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B6427534.png)
![(2E)-3-phenyl-1-[3-(pyrimidin-4-yloxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B6427541.png)

![4-{[1-(3,5-difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B6427551.png)
![5-bromo-2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrimidine](/img/structure/B6427568.png)
![(2E)-3-(furan-2-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B6427573.png)
![2-(1,2-benzoxazol-3-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B6427577.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carboxamide](/img/structure/B6427597.png)
![4-{[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B6427605.png)